molecular formula C22H27FN4O2 B2907963 N1-benzyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 903255-70-9

N1-benzyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2907963
CAS No.: 903255-70-9
M. Wt: 398.482
InChI Key: FPIRMTDNBRICQU-UHFFFAOYSA-N
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Description

N1-Benzyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a benzyl group at the N1 position and a complex ethyl side chain at N2. The side chain includes a 4-fluorophenyl moiety and a 4-methylpiperazine ring.

Properties

IUPAC Name

N-benzyl-N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-26-11-13-27(14-12-26)20(18-7-9-19(23)10-8-18)16-25-22(29)21(28)24-15-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIRMTDNBRICQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-benzyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, with a CAS number of 903255-70-9 and a molecular formula of C22H27FN4O2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound features a complex structure that includes:

  • Benzyl group : Enhances lipophilicity and may influence binding interactions.
  • Fluorophenyl moiety : The presence of fluorine can affect the electronic properties and enhance binding affinity to biological targets.
  • Methylpiperazine : Known for its role in enhancing bioavailability and modulating pharmacokinetic properties.

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific functional groups in determining the biological activity of oxalamides:

Compound FeatureImpact on Activity
Benzyl GroupIncreases lipophilicity
Fluorine SubstitutionEnhances binding affinity
Piperazine RingImproves bioavailability
Oxamide LinkageModulates receptor interactions

The replacement of certain groups has shown to significantly alter the potency and selectivity towards biological targets.

Case Studies

While direct studies on this compound are scarce, several related compounds provide insights into its potential:

  • Study on Calcilytic Activity : A related compound demonstrated enhanced activity when a sulfonamide was replaced by an oxamide linkage, suggesting that similar modifications could be beneficial for this compound .
  • Anticancer Research : Investigations into structurally analogous oxalamides revealed significant cytotoxicity against multiple cancer cell lines, indicating a promising avenue for further exploration of this compound's therapeutic potential.

Comparison with Similar Compounds

Oxalamide Derivatives with Modified Aromatic Substituents

  • N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (FFDc ID: 4234) and N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (FFDc ID: 4231) :
    • Structural Differences : These analogs replace the benzyl group in the target compound with a 2-methoxy-4-methylbenzyl group and substitute the 4-fluorophenyl-piperazine chain with pyridyl-based ethyl chains.
    • Functional Implications :
  • The methoxy group in the benzyl position may enhance solubility due to its polar nature.
  • The pyridyl substituents could alter electronic properties, affecting binding to targets like kinases or neurotransmitter receptors.
    • Pharmacological Context : Pyridyl groups are often used to mimic natural ligands in central nervous system (CNS) drugs, suggesting these analogs may have distinct target profiles compared to the fluorophenyl-piperazine-containing target compound.

Piperazine/Piperidine-Containing Pharmaceuticals

  • Astemizole (Chemical Name: 1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine) :
    • Structural Overlaps : Both compounds feature a 4-fluorophenylmethyl group and a nitrogen-rich heterocycle (piperidine in astemizole vs. piperazine in the target compound).
    • Functional Differences :
  • Astemizole’s benzimidazole core confers antihistaminic activity, while the oxalamide backbone in the target compound may favor different interactions (e.g., enzyme inhibition or metal chelation).
  • The 4-methylpiperazine in the target compound could enhance solubility and metabolic stability compared to astemizole’s unsubstituted piperidine.

Metal-Chelating Oxalamide Complexes

  • N-[2-(Dimethylamino)ethyl]-N'-(2-hydroxy-4-vinylphenyl)oxalamide Dinuclear Zinc Complex : Structural Comparison: This complex retains the oxalamide backbone but replaces the benzyl and fluorophenyl groups with dimethylaminoethyl and hydroxy-vinylphenyl substituents. Functional Implications:
  • The hydroxy-vinylphenyl group enables coordination with zinc ions, making it suitable for applications in molecular imprinting or catalysis.

Physicochemical and Pharmacokinetic Considerations

Substituent Effects on Solubility and Stability

  • 4-Methylpiperazine : Enhances water solubility and may reduce cytochrome P450-mediated metabolism compared to unsubstituted piperazine .

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